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Compound of Interest

Compound Name: 1-Chloroheptadecafluorooctane

CAS No.: 307-33-5

Cat. No.: B3031402 Get Quote

Abstract
This protocol defines a validated methodology for the trace analysis of 1-
Chloroheptadecafluorooctane (CAS: 307-33-5), a volatile perfluoroalkyl substance (PFAS)

derivative. Unlike ionic PFAS (e.g., PFOA/PFOS) which require LC-MS/MS, this neutral

halogenated compound is best analyzed via Gas Chromatography-Mass Spectrometry (GC-

MS). This guide details a liquid injection workflow using Electron Impact (EI) ionization,

optimized for high sensitivity (LOD < 10 ng/mL) and specificity in complex matrices.

Introduction & Compound Properties
1-Chloroheptadecafluorooctane (also known as perfluorooctyl chloride) is a semi-volatile

perfluorinated alkane used as a synthesis intermediate and a specific marker in fluoropolymer

manufacturing. Its high volatility and lack of acidic/basic functional groups make it unsuitable

for standard Electrospray Ionization (ESI) LC-MS workflows.

Compound Profile:

Formula: C₈ClF₁₇

Molecular Weight: 454.5 g/mol

Boiling Point: ~133–136°C (Estimated based on C8F18 and homologs)
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Solubility: Lipophobic and hydrophobic; soluble in fluorinated solvents, MTBE, and hexane.

Analytical Challenge: The primary challenge is the compound's high electronegativity and the

weakness of the C-Cl bond relative to the C-F backbone. In standard EI sources, the molecular

ion (M⁺) is often weak or absent, requiring a robust Selected Ion Monitoring (SIM) strategy

based on characteristic perfluoroalkyl fragments.

Experimental Protocol
Reagents & Standards

Reference Standard: 1-Chloroheptadecafluorooctane (>98% purity).

Internal Standard (IS):Perfluorooctane (C8F18) or 1,2-Dichlorobenzene-d4. Perfluorooctane

is structurally preferred due to similar volatilization kinetics.

Solvents: Methyl tert-butyl ether (MTBE) (HPLC Grade) or n-Hexane (Pesticide Grade).

Note: Avoid methanol for extraction if phase separation from water is required.

Sample Preparation (Liquid-Liquid Extraction)
This workflow is designed for aqueous environmental samples or reaction mixtures.

Aliquot: Transfer 10 mL of sample into a 20 mL borosilicate glass vial with a PTFE-lined cap.

Spike: Add 10 µL of Internal Standard solution (10 µg/mL in MTBE).

Extract: Add 2 mL of MTBE.

Agitate: Vortex vigorously for 2 minutes or shake on a platform shaker for 15 minutes.

Separate: Allow phases to separate (centrifuge at 3000 rpm for 5 min if emulsion forms).

Collect: Transfer the upper organic layer to a GC vial containing a glass insert.

GC-MS Instrumentation & Conditions
Gas Chromatograph (Agilent 7890B / 8890 or equivalent):
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Column:DB-624UI (30 m × 0.25 mm × 1.4 µm).

Rationale: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) provides superior

selectivity for halogenated volatiles compared to standard non-polar 5MS columns. The

thick film (1.4 µm) improves retention and peak shape for volatile fluorocarbons.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Inlet: Split/Splitless.

Mode: Splitless (for trace analysis) or Split 10:1 (for high conc.).

Temperature: 200°C. (Keep low to prevent thermal degradation of the C-Cl bond).

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 45 2.0

Ramp 1 15 160 0.0

Ramp 2 30 240 3.0

| Total | | | 12.3 min |

Mass Spectrometer (Agilent 5977B / Thermo ISQ or equivalent):

Source: Electron Impact (EI).[1]

Ionization Energy: 70 eV.

Source Temp: 230°C.

Quadrupole Temp: 150°C.

Acquisition: SIM (Selected Ion Monitoring) / Scan (35–500 amu) simultaneous mode

recommended for validation.
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SIM Parameters (Quantitation):

Ion Type m/z Identity Dwell Time (ms)

Quant 419.0 [M - Cl]⁺ (C₈F₁₇⁺) 50

Qual 1 169.0 [C₃F₇]⁺ 30

Qual 2 119.0 [C₂F₅]⁺ 30

Qual 3 69.0 [CF₃]⁺ 30

| IS (Ref) | 438.0 | [M]⁺ (Perfluorooctane) | 50 |

Results & Discussion
Fragmentation Mechanism
The mass spectrum of 1-Chloroheptadecafluorooctane is dominated by the stability of the

perfluoroalkyl chain. Upon electron impact, the weakest bond—the Carbon-Chlorine bond—

cleaves readily.

Primary Cleavage: Loss of the chlorine atom (Cl•) to form the perfluorooctyl cation (m/z 419).

This is the most specific high-mass ion and is selected as the Quantitation Ion to avoid low-

mass background interference.

Chain Fragmentation: The C8F17 cation sequentially loses CF2 units or cleaves to form

stable lower-mass fluorocarbon ions (m/z 169, 119, 69).
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Figure 1: Analytical workflow for the extraction and GC-MS analysis of 1-
Chloroheptadecafluorooctane.
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Figure 2: Proposed EI fragmentation pathway. The loss of Chlorine is the primary event,

making m/z 419 the critical marker.

Quality Control & Validation
To ensure data trustworthiness, the following criteria must be met:

System Suitability: Inject the 1 µg/mL standard 5 times. The Relative Standard Deviation

(RSD) of the peak area must be < 5%.
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Linearity: Prepare a calibration curve from 10 ng/mL to 1000 ng/mL (5 points). The

correlation coefficient (R²) must be > 0.995.

Blank Check: Analyze a solvent blank immediately after the highest standard. Carryover of 1-
Chloroheptadecafluorooctane should be < 0.1% of the previous injection (fluorinated

compounds can stick to cold spots in the injector).

Recovery: Spiked matrix samples should yield 80–120% recovery.

Troubleshooting Tip:

Tailing Peaks: Indicates activity in the liner or column. Replace the inlet liner with a

deactivated, wool-packed liner (e.g., Agilent Ultra Inert) and trim 10 cm from the column

head.

Low Sensitivity: Check the MS tune. Ensure the repeller voltage is optimized. If m/z 419 is

too weak, consider Negative Chemical Ionization (NCI) with Methane reagent gas, which is

highly sensitive for halogens (monitoring [Cl]⁻ at m/z 35/37 or [M]⁻).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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